(Oxybis(4,1-phenylene))bis(dimethylsilane)
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Overview
Description
(Oxybis(4,1-phenylene))bis(dimethylsilane): The compound consists of two 4-(dimethylsilyl)phenyl groups connected by an ether linkage, resulting in a structure that combines the characteristics of both silyl and ether functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing (Oxybis(4,1-phenylene))bis(dimethylsilane) involves the Williamson ether synthesis. This method entails the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of (Oxybis(4,1-phenylene))bis(dimethylsilane) often involves the use of silver oxide as a mild base, allowing the free alcohol to react directly with the alkyl halide without the need to preform the metal alkoxide intermediate .
Chemical Reactions Analysis
Types of Reactions: (Oxybis(4,1-phenylene))bis(dimethylsilane) undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and tosylates under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, (Oxybis(4,1-phenylene))bis(dimethylsilane) is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological and medical research, the compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility .
Industry: Industrially, (Oxybis(4,1-phenylene))bis(dimethylsilane) is utilized in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism by which (Oxybis(4,1-phenylene))bis(dimethylsilane) exerts its effects involves interactions with molecular targets and pathways. The compound’s silyl groups can form strong bonds with various substrates, facilitating reactions that are otherwise challenging. This property is particularly useful in catalysis and material science .
Comparison with Similar Compounds
- Trimethylsilyl ether
- Triethylsilyl ether
- tert-Butyldimethylsilyl ether
- tert-Butyldiphenylsilyl ether
- Triisopropylsilyl ether
Uniqueness: Compared to these similar compounds, (Oxybis(4,1-phenylene))bis(dimethylsilane) offers a unique combination of silyl and ether functionalities, providing enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and selective reactions .
Properties
IUPAC Name |
[4-(4-dimethylsilylphenoxy)phenyl]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12,18-19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVLQCDVJCSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[SiH](C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22OSi2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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